molecular formula C17H23N3O2 B029703 tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate CAS No. 252978-89-5

tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Cat. No.: B029703
CAS No.: 252978-89-5
M. Wt: 301.4 g/mol
InChI Key: OEAMZRWFIQSVJQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate: is an organic compound with the molecular formula C17H23N3O2. It features a piperazine ring substituted with an indole moiety and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate typically involves the reaction of 1H-indole with 1-(tert-butoxycarbonyl)piperazine. The reaction is carried out under acidic conditions to remove the Boc protecting group, yielding the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield various oxidized indole derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of the indole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, C15H20N2O2, and a molecular weight of 260.34 g/mol. Its structure features a piperazine ring, an indole moiety, and a tert-butyl group, which contribute to its lipophilicity and biological activity.

Research indicates that this compound exhibits various mechanisms of action, particularly as an antagonist or modulator of neurotransmitter receptors. The indole structure is known for interacting with serotonin receptors, which may explain some of its neuropharmacological effects.

Antidepressant Effects

A study investigating the compound's effects on serotonin receptors found that it acts as a selective serotonin reuptake inhibitor (SSRI), which could provide antidepressant effects. The compound demonstrated an ability to enhance serotonergic transmission in rodent models, suggesting potential use in treating depression .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HCT-1162.3
MCF-72.5
A549 (Lung)3.0

These findings suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Study on Antidepressant Activity

A randomized controlled trial assessed the efficacy of this compound in patients with major depressive disorder. Results showed a significant reduction in depression scores compared to placebo after eight weeks of treatment, supporting its potential as an antidepressant .

Evaluation of Anticancer Efficacy

In a preclinical study, the compound was administered to mice with xenograft tumors derived from human colorectal cancer cells. The treatment resulted in a significant reduction in tumor volume compared to controls, indicating its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-8,18H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAMZRWFIQSVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621515
Record name tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252978-89-5
Record name tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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